N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide

Drug-like properties logP Molecular weight optimization

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide (C₁₅H₁₉N₃O₄S₂, MW 369.47 g/mol) is a synthetic 1,3,4-thiadiazole-2-yl-benzamide derivative featuring a butylsulfonyl group at the thiadiazole 5-position and a 3-ethoxy substituent on the benzamide phenyl ring. This compound belongs to a class explored in patent literature as inhibitors of the Wnt signalling pathway, a target relevant to hyperproliferative disorders including cancer.

Molecular Formula C15H19N3O4S2
Molecular Weight 369.5 g/mol
Cat. No. B12221650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide
Molecular FormulaC15H19N3O4S2
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCCCCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OCC
InChIInChI=1S/C15H19N3O4S2/c1-3-5-9-24(20,21)15-18-17-14(23-15)16-13(19)11-7-6-8-12(10-11)22-4-2/h6-8,10H,3-5,9H2,1-2H3,(H,16,17,19)
InChIKeyJRZVKHOUCGRGKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(Butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide: Structural and Physicochemical Baseline for Procurement


N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide (C₁₅H₁₉N₃O₄S₂, MW 369.47 g/mol) is a synthetic 1,3,4-thiadiazole-2-yl-benzamide derivative featuring a butylsulfonyl group at the thiadiazole 5-position and a 3-ethoxy substituent on the benzamide phenyl ring [1]. This compound belongs to a class explored in patent literature as inhibitors of the Wnt signalling pathway, a target relevant to hyperproliferative disorders including cancer [2]. In authoritative screening databases such as ZINC, the compound is catalogued under ZINC14944722 with computed properties including a calculated logP of 2.05–2.89, a topological polar surface area of 73.66 Ų, and zero hydrogen bond donors, satisfying all four Lipinski Rule-of-Five criteria (MW <500, HBA 7, HBD 0, logP <5) [1][3]. No experimentally determined biological activity data are currently reported for this exact compound in major public databases such as ChEMBL or PubChem [1].

Why N-[5-(Butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide Cannot Be Simply Substituted by Other 1,3,4-Thiadiazole-2-yl-Benzamide Analogs


Within the 1,3,4-thiadiazol-2-yl-benzamide chemotype, minor structural modifications produce profound changes in target engagement, selectivity, and drug-like properties. The butylsulfonyl group at the thiadiazole 5-position serves as a strong electron-withdrawing moiety that modulates the heterocycle’s electronic character, directly influencing binding affinity at the ATP-competitive site of kinases targeted by this scaffold class [1]. Simultaneously, the 3-ethoxy substituent on the benzamide ring introduces distinct lipophilic and steric properties compared to the commonly encountered 3-methoxy, 4-methoxy, 4-isopropoxy, or 3-butoxy variants, each of which partitions differently into hydrophobic enzyme pockets . A closely related analog, 3-butoxy-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 905766-67-8, MW 397.5), differs by only a single methylene unit in the alkoxy chain yet exhibits a molecular weight increase of ~28 Da and an altered logP profile, which can shift solubility and membrane permeability thresholds . Even isosteric replacement at the sulfonyl position—such as substituting butylsulfonyl with ethylsulfonyl or methylsulfonyl—has been shown in the patent literature to generate compounds with different Wnt pathway inhibitory potencies and selectivity windows [1]. These structure-activity relationship (SAR) discontinuities mean that generic substitution without confirmatory head-to-head data carries a high risk of altered pharmacological performance.

Quantitative Differentiation Evidence for N-[5-(Butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide Relative to Closest Structural Analogs


Physicochemical Differentiation: 3-Ethoxy vs. 3-Butoxy Alkoxy Chain Length Impacts Molecular Weight and Predicted logP

The target compound differs from its closest commercially catalogued analog, 3-butoxy-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 905766-67-8), by replacement of the 3-butoxy group (C₄H₉O) with a 3-ethoxy group (C₂H₅O). This single-unit alkoxy truncation reduces the molecular formula from C₁₇H₂₃N₃O₄S₂ to C₁₅H₁₉N₃O₄S₂, corresponding to a molecular weight decrease from 397.5 to 369.47 g/mol [1]. The computed logP for the target compound is 2.05–2.89 depending on the prediction method used, which is lower than the predicted logP for the 3-butoxy analog (estimated to exceed 3.0 based on the Hansch π contribution of ~0.5 per additional methylene unit) [1]. Both compounds contain zero hydrogen bond donors and a consistent hydrogen bond acceptor count of 7, preserving the same topological polar surface area of approximately 73.66 Ų [1].

Drug-like properties logP Molecular weight optimization Lead optimization

Structural Differentiation: The Butylsulfonyl Group Distinguishes This Compound from Methylsulfonyl and Ethylsulfonyl Thiadiazole-Benzamide Analogs

The butylsulfonyl substituent at the 5-position of the 1,3,4-thiadiazole ring is a key structural differentiator from analogs bearing shorter-chain sulfonyl groups. In the patent-defined Wnt inhibitor series (WO2016131808A1), the nature of the substituent at the thiadiazole 5-position is explicitly claimed as a determinant of inhibitory activity, with variations including alkyl, haloalkyl, and cycloalkyl groups all producing distinct potency profiles in cell-based Wnt reporter assays [1]. The butylsulfonyl group (n-C₄H₉SO₂) provides greater lipophilicity and steric bulk compared to the methylsulfonyl (CH₃SO₂) or ethylsulfonyl (C₂H₅SO₂) congeners. A structurally analogous compound, 3-ethoxy-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide, has been catalogued in spectral databases (SpectraBase), confirming the existence and commercial availability of this shorter-chain variant [2]. The Hansch hydrophobic substituent constant (π) for n-butyl is approximately +2.0 compared to +0.5 for methyl and +1.0 for ethyl, indicating a substantial increase in the sulfonyl substituent’s contribution to overall compound lipophilicity [3].

Sulfonyl group SAR Kinase inhibitor design Wnt pathway inhibition Electron-withdrawing groups

Positional Isomer Differentiation: 3-Ethoxy Substitution on the Benzamide Phenyl Ring vs. 4-Isopropoxy and 3-Chloro-4-Methoxy Analogs

The 3-ethoxy substitution pattern on the benzamide phenyl ring distinguishes this compound from regioisomeric and functionally distinct analogs. Commercially catalogued comparators include N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide (para-isopropoxy isomer) and N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-chloro-4-methoxybenzamide (3-chloro-4-methoxy variant, MW 389.88 Da) . The meta (3-) ethoxy group presents a different hydrogen-bonding and steric vector compared to the para (4-) substituted isomers. In the Wnt inhibitor patent WO2016131808A1, benzamide ring substitution is a claimed variable, with halogen, alkoxy, and haloalkoxy groups all enumerated as distinct embodiments with differential effects on target potency [1]. The 3-ethoxy group (Hammett σmeta = +0.10) is electron-donating via resonance but weakly electron-withdrawing via induction at the meta position, producing a net electronic effect distinct from para-alkoxy substitution (σpara = -0.27 for OCH₃), which is strongly electron-donating through resonance [2].

Positional isomer SAR Benzamide substitution pattern Regioisomer comparison Medicinal chemistry

Drug-Likeness Compliance Profile: Full Lipinski Rule-of-Five Conformance with Zero HBD and Moderate logP

The target compound satisfies all four Lipinski Rule-of-Five criteria with comfortable margins: MW = 369.47 (<500), calculated logP = 2.05–2.89 (<5), hydrogen bond donors = 0 (<5), and hydrogen bond acceptors = 7 (<10) [1]. The absence of any hydrogen bond donors (HBD = 0) is a notable feature that distinguishes this compound from amide-containing analogs with free NH or OH groups, which typically exhibit HBD counts ≥1. This zero-HBD profile may enhance membrane permeability relative to HBD-containing comparators, as each hydrogen bond donor is estimated to reduce passive permeation by approximately one order of magnitude based on the Lokey permeability model [2]. The topological polar surface area of 73.66 Ų is below the 140 Ų threshold commonly associated with oral bioavailability and blood-brain barrier penetration, while being above the 60 Ų threshold that often correlates with improved solubility [1].

Drug-likeness Lipinski rules Oral bioavailability prediction Physicochemical profiling

Class-Level Evidence: 1,3,4-Thiadiazole-2-yl-Benzamide Derivatives Exhibit Wnt Pathway Inhibition in Patent-Defined Cell-Based Reporter Assays

While no compound-specific biological activity data are currently available for N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide in public databases [1], the broader chemical class of 1,3,4-thiadiazol-2-yl-benzamide derivatives has been extensively characterized in patent WO2016131808A1 as inhibitors of the canonical Wnt signalling pathway [2]. The patent describes a cell-based luciferase reporter assay (likely utilizing the TCF/LEF-responsive SuperTOPFlash or equivalent reporter system) to measure inhibition of β-catenin-mediated transcription in cancer cell lines harboring Wnt pathway mutations [2]. Compounds within the claimed general formula demonstrated the ability to suppress Wnt-driven luciferase expression, with structure-activity relationships indicating that both the thiadiazole 5-substituent and the benzamide ring substitution pattern are critical determinants of inhibitory potency [2]. The target compound’s specific combination of 5-butylsulfonyl and 3-ethoxy substituents represents a unique pairing within this SAR landscape that has not been independently profiled in the published literature [1].

Wnt signalling inhibition Luciferase reporter assay Cancer target Kinase inhibition

Recommended Research and Procurement Application Scenarios for N-[5-(Butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide


De Novo Phenotypic or Target-Based Screening in Wnt-Dependent Cancer Cell Lines

This compound is best deployed as a structurally novel probe in Wnt pathway screening cascades. The patent-defined class activity in TCF/LEF luciferase reporter systems [1] supports screening in colorectal cancer lines (e.g., SW480, HCT116) or other Wnt-driven models where APC or β-catenin mutations confer pathway addiction. The compound’s favorable Lipinski profile (zero HBD, TPSA 73.66 Ų) [2] suggests adequate cell permeability for intracellular target engagement. Researchers should include a panel of comparator analogs—specifically the 3-butoxy, 4-isopropoxy, and methylsulfonyl variants—to establish SAR directly rather than relying on cross-study comparisons.

Medicinal Chemistry Lead Optimization Starting Point Requiring Alkoxy Chain SAR Exploration

The 3-ethoxy substitution represents a midpoint in the alkoxy chain-length SAR spectrum, situated between the smaller methoxy and larger propoxy/butoxy variants. This makes the compound a strategic procurement choice for medicinal chemistry teams planning systematic alkoxy scanning around the benzamide ring. Because the 3-butoxy analog (CAS 905766-67-8, MW 397.5) is commercially catalogued, head-to-head comparison of the ethoxy vs. butoxy pair can isolate the contribution of alkoxy chain length to potency, solubility, and metabolic stability without confounding changes at the thiadiazole 5-position.

Computational Chemistry and Docking Studies Requiring a Zero-HBD, Moderate logP Ligand

The compound’s clean physicochemical profile (logP 2.05–2.89, HBD = 0, TPSA = 73.66 Ų) [2] makes it an ideal test ligand for structure-based drug design workflows, including molecular docking and molecular dynamics simulations targeting Wnt pathway kinases or β-catenin/TCF interaction interfaces. Its moderate lipophilicity and absence of hydrogen bond donors simplify the interpretation of binding mode predictions by reducing the number of potential hydrogen-bonding interactions that must be satisfied. Procurement for computational validation studies can proceed with the compound as a representative of the butylsulfonyl-thiadiazole-benzamide scaffold class.

Analytical Reference Standard for LC-MS/MS Method Development in Thiadiazole-Benzamide Pharmacokinetic Studies

Given its well-defined molecular formula (C₁₅H₁₉N₃O₄S₂), exact mass (369.081 Da monoisotopic), and the presence of both UV-chromophoric (benzamide) and mass-spectrometry-friendly (sulfonyl) functional groups, this compound can serve as a reference standard for developing bioanalytical methods targeting the thiadiazole-benzamide chemical class. Its distinct retention time and fragmentation pattern, driven by the 3-ethoxy and butylsulfonyl substituents, allow it to function as a system suitability standard in LC-MS/MS assays designed for preclinical pharmacokinetic profiling of Wnt inhibitor candidates.

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